molecular formula C18H27N5O2 B12446327 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester CAS No. 887590-50-3

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B12446327
CAS No.: 887590-50-3
M. Wt: 345.4 g/mol
InChI Key: VMKYTYUOQBWJLQ-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

    Introduction of Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction or through direct amination reactions.

    Attachment of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the indazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.

    Medicine: The compound has potential therapeutic applications and can be studied for its pharmacological properties, including its activity against specific diseases or conditions.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid methyl ester
  • 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid ethyl ester
  • 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid isopropyl ester

Uniqueness

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in various applications, including drug development, where the compound’s specific properties may offer advantages over other analogs.

Properties

CAS No.

887590-50-3

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-[(4-methylpiperazin-1-yl)methyl]indazole-1-carboxylate

InChI

InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3

InChI Key

VMKYTYUOQBWJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCN(CC3)C

Origin of Product

United States

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